molecular formula C13H17FN2O B4989250 1-Cyclohexyl-3-(3-fluorophenyl)urea

1-Cyclohexyl-3-(3-fluorophenyl)urea

Cat. No.: B4989250
M. Wt: 236.28 g/mol
InChI Key: XBECBKITPISKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(3-fluorophenyl)urea is an organic compound with the molecular formula C13H17FN2O It is a member of the urea family, characterized by the presence of a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(3-fluorophenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 3-fluoroaniline. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the desired urea compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The urea group can be hydrolyzed to form the corresponding amine and isocyanate.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the urea group.

Major Products Formed:

    Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Hydrolysis: The major products are cyclohexylamine and 3-fluoroaniline.

Scientific Research Applications

1-Cyclohexyl-3-(3-fluorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the synthesis of novel materials with specific mechanical or thermal properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-(4-fluorophenyl)urea
  • 1-Cyclohexyl-3-(2-fluorophenyl)urea
  • 1-Cyclohexyl-3-(p-tolyl)urea

Comparison: 1-Cyclohexyl-3-(3-fluorophenyl)urea is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the 3-fluoro derivative may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclohexyl-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBECBKITPISKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385770
Record name 1-cyclohexyl-3-(3-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-25-1
Record name 1-cyclohexyl-3-(3-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.